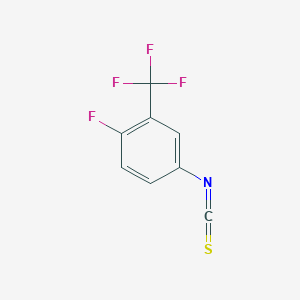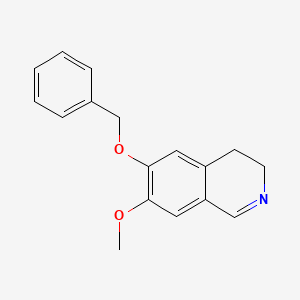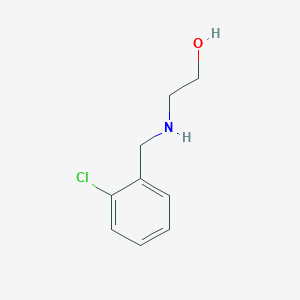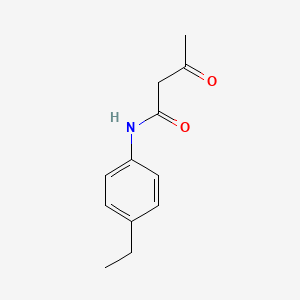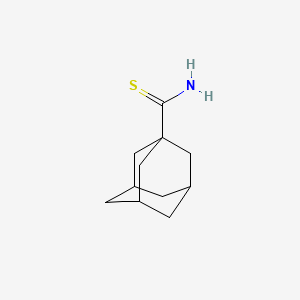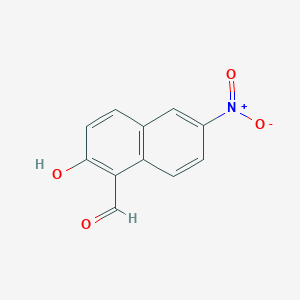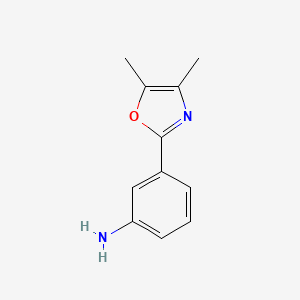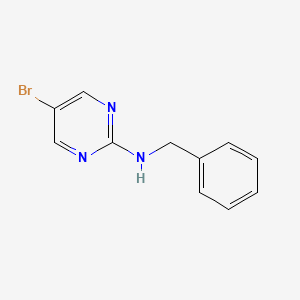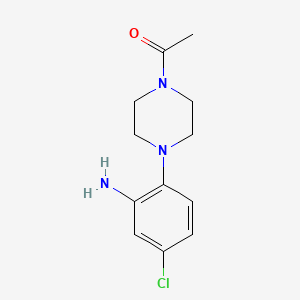
2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Overview
Description
The compound "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including their role as acetylcholinesterase inhibitors, which are important in the treatment of neurodegenerative diseases like Alzheimer's .
Synthesis Analysis
In the context of synthesizing piperazine derivatives, one study reports the creation of new compounds where the piperazine ring is substituted at the 4-position. These compounds were synthesized to evaluate their anticholinesterase activity. The synthesis involved multiple steps, including the use of IR, 1H-NMR, 13C-NMR, and FAB+-MS spectral data for structural elucidation . Although the exact synthesis of "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The study on thiazole-piperazines provides spectral data that confirms the structure of the synthesized compounds . In another study, the hydrogen-bonding networks of 1,4-piperazine-2,5-dione polymorphs were analyzed through single-crystal X-ray analysis, showcasing the importance of molecular interactions in the solid state . These findings suggest that the molecular structure of "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" would also significantly influence its chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. The anticholinesterase activity of the synthesized thiazole-piperazines indicates that these compounds can interact with enzymes, such as acetylcholinesterase, through chemical reactions that inhibit the enzyme's activity . This suggests that "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" may also undergo specific chemical reactions based on its functional groups, potentially leading to biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The study on organic crystal engineering reveals that different crystalline forms of a piperazine derivative can exhibit distinct hydrogen-bonding networks, which affect their physical properties . These properties are essential for the compound's behavior in biological systems and its formulation into a drug. The anticholinesterase activity of the thiazole-piperazines at low concentrations indicates that these compounds have a high affinity for their target enzyme, which is a significant chemical property .
Scientific Research Applications
Antidepressant and Antianxiety Activities : A study by Kumar et al. (2017) investigated compounds with a structure similar to "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline". They found that these compounds showed significant antidepressant and antianxiety activities in animal models.
Antimicrobial and Anticancer Properties : Mehta et al. (2019) synthesized derivatives of a similar compound and evaluated their in vitro antimicrobial and anticancer activities. They found that some compounds demonstrated significant antimicrobial activity and modest anticancer activity.
Anticholinesterase Activity : Compounds related to "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" were studied for their anticholinesterase activity, which is relevant in treatments for neurodegenerative diseases like Alzheimer's. Yurttaş et al. (2013) found that some of these compounds inhibited acetylcholinesterase effectively.
Structural and Biological Survey : A comprehensive survey by El-Azzouny et al. (2020) on a similar structural core revealed diverse pharmacological profiles, including antimalarial, antiparasitic, and anticancer activities.
Potential as 5-HT1A Receptor Agents : Ostrowska et al. (2023) synthesized derivatives with piperazine groups and found significant activity for serotonin 5-HT1A receptors, which are important in mood and anxiety disorders.
Antitubercular Agents : Compounds analogous to "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" were studied by Naidu et al. (2015) for their anti-tubercular activity against Mycobacterium tuberculosis, showing promising results.
Antihelminthic Activity : Research by Mavrova et al. (2006) on piperazine derivatives revealed high efficacy against parasites like Trichinella spiralis, indicating potential antihelminthic applications.
Antimycotic and Antifungal Activity : Studies on compounds with structures similar to the subject compound have shown potent antimycotic and antifungal activities, as demonstrated by Heeres et al. (1979).
Safety And Hazards
This section includes information about the compound’s toxicity, flammability, and environmental impact. It can also include information about safe handling and disposal practices.
Future Directions
This section would discuss potential areas for future research. This could include potential applications of the compound, or ways that its synthesis could be improved.
properties
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNHTWMOBWCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409429 | |
| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline | |
CAS RN |
890091-78-8 | |
| Record name | 1-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



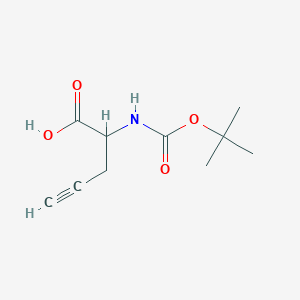
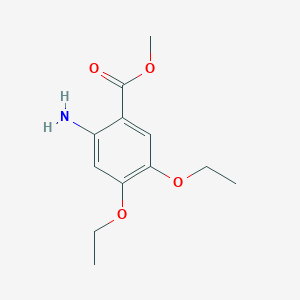

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

